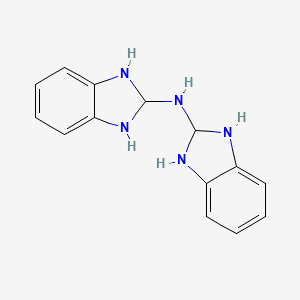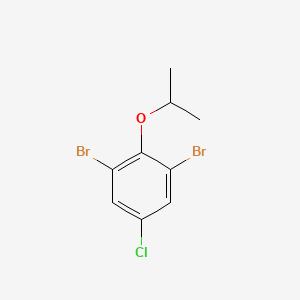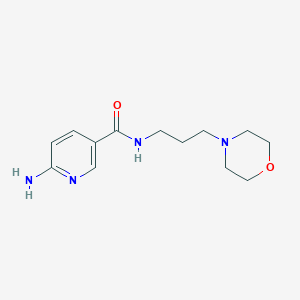
6-amino-N-(3-morpholinopropyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-N-(3-morpholinopropyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of nicotinamide, which is known for its role in biological systems, particularly in redox reactions and as a precursor to NAD+ and NADP+.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-morpholinopropyl)nicotinamide typically involves the reaction of 6-aminonicotinamide with 3-morpholinopropylamine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-N-(3-morpholinopropyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
6-amino-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving NAD+ and NADP+.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-amino-N-(3-morpholinopropyl)nicotinamide involves its interaction with NADP±dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD). By inhibiting G6PD, the compound leads to ATP depletion and increased reactive oxygen species (ROS) levels, which can induce cell death in cancer cells . This mechanism makes it a potential candidate for combination therapy with DNA-crosslinking agents like cisplatin.
Comparación Con Compuestos Similares
Similar Compounds
6-aminonicotinamide: A precursor to 6-amino-N-(3-morpholinopropyl)nicotinamide, known for its role as a G6PD inhibitor.
3-morpholinopropylamine: A related compound used in the synthesis of various derivatives.
Nicotinamide: A well-known compound involved in NAD+ and NADP+ synthesis.
Uniqueness
This compound is unique due to its combined structural features of nicotinamide and morpholine, which confer distinct biological activities. Its ability to inhibit G6PD and deplete ATP levels sets it apart from other similar compounds, making it a promising candidate for further research and potential therapeutic applications .
Propiedades
Número CAS |
827588-12-5 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
6-amino-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c14-12-3-2-11(10-16-12)13(18)15-4-1-5-17-6-8-19-9-7-17/h2-3,10H,1,4-9H2,(H2,14,16)(H,15,18) |
Clave InChI |
KZDTYRCQGJVYPK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)
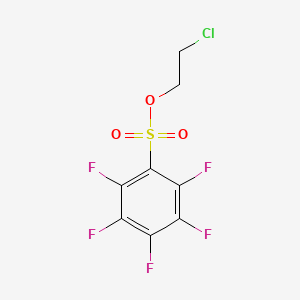
![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)

![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)
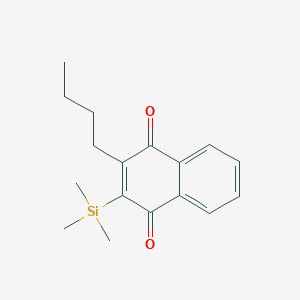

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
![5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14015241.png)

